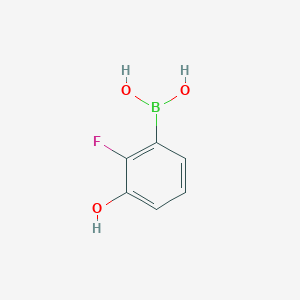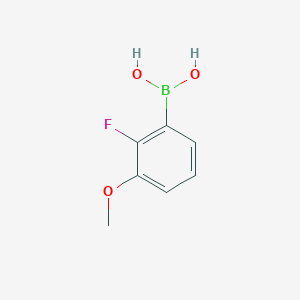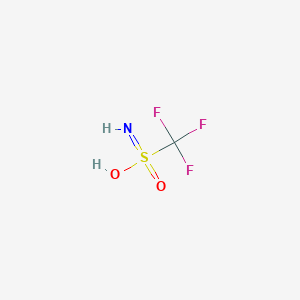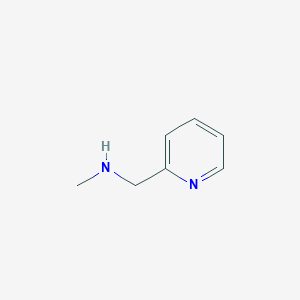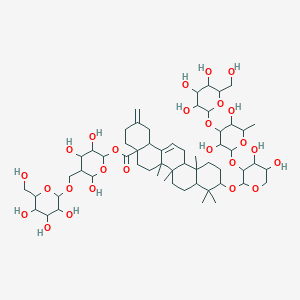
Yemuoside YM(8)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yemuoside YM(8) is a natural compound that has been recently discovered to have potential therapeutic benefits in various fields of medicine. It is a type of iridoid glycoside that is found in the leaves of the Yemu plant, which is native to China. Yemuoside YM(8) has been shown to have promising effects in scientific research, particularly in the areas of cancer treatment, cardiovascular disease, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Yemuoside YM(8) is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating the immune system and reducing oxidative stress in the body.
Efectos Bioquímicos Y Fisiológicos
Yemuoside YM(8) has several biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve blood flow, and protect against oxidative stress. It may also have an impact on hormone levels and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Yemuoside YM(8) for lab experiments is that it is a natural compound that is highly potent and pure. This makes it an ideal candidate for studying its effects in various biological systems. However, one limitation is that the synthesis method is complex and time-consuming, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several potential future directions for research on Yemuoside YM(8). One area of interest is in developing new cancer treatments that incorporate Yemuoside YM(8) as a therapeutic agent. Another potential direction is in studying its effects on other diseases, such as diabetes and autoimmune disorders. Finally, there is interest in developing new synthesis methods that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis method of Yemuoside YM(8) involves a complex process that requires the extraction of the compound from the Yemu plant. The leaves of the plant are first dried and then crushed to obtain a powder. The powder is then extracted with a solvent such as ethanol, and the resulting solution is further purified through various chromatography techniques. The final product is a white crystalline powder that is highly pure and potent.
Aplicaciones Científicas De Investigación
Yemuoside YM(8) has been the subject of numerous scientific studies over the past few years. One of the most promising areas of research has been in cancer treatment. Studies have shown that Yemuoside YM(8) has potent anti-tumor effects, particularly in breast cancer and lung cancer cells. It has been shown to inhibit cancer cell growth and induce apoptosis (cell death) in cancer cells.
In addition to its anti-cancer effects, Yemuoside YM(8) has also been shown to have potential therapeutic benefits in cardiovascular disease. Studies have shown that it can improve blood flow and reduce inflammation in the arteries, which may help to prevent heart attacks and strokes.
Finally, Yemuoside YM(8) has also been studied for its potential neuroprotective effects. It has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
128532-98-9 |
|---|---|
Nombre del producto |
Yemuoside YM(8) |
Fórmula molecular |
C58H92O26 |
Peso molecular |
1205.3 g/mol |
Nombre IUPAC |
[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H92O26/c1-23-10-15-58(53(74)84-50-41(69)35(63)25(47(73)83-50)21-75-48-42(70)39(67)37(65)29(19-59)78-48)17-16-56(6)26(27(58)18-23)8-9-32-55(5)13-12-33(54(3,4)31(55)11-14-57(32,56)7)80-52-46(36(64)28(61)22-76-52)82-51-44(72)45(34(62)24(2)77-51)81-49-43(71)40(68)38(66)30(20-60)79-49/h8,24-25,27-52,59-73H,1,9-22H2,2-7H3 |
Clave InChI |
IRZZOZRPUQRNSV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Sinónimos |
3-O-beta-glucopyranosyl(1-3)-alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl-30-noroleana-12,20(29)-dien-28-oic acid 28-O-alpha-rhamnopyranosyl-(1-4)-beta-glucopyranosyl-(1-6)-beta-glucopyranoside yemuoside YM(8) yemuoside YM8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





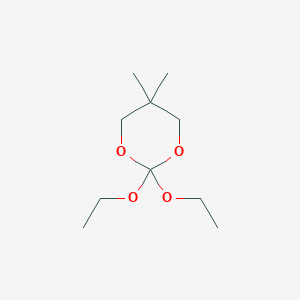
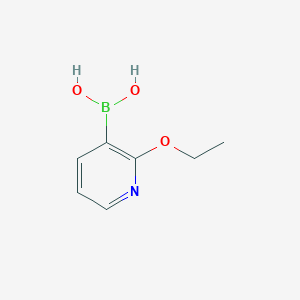
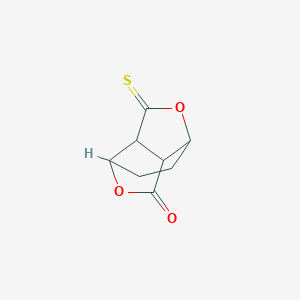

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
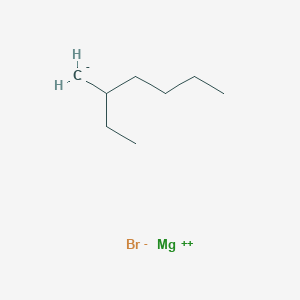
![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

